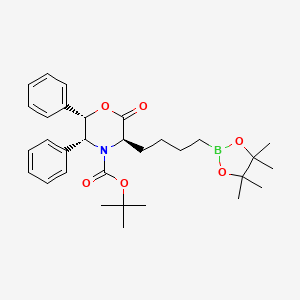
tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its morpholine ring, diphenyl groups, and a boronate ester moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate typically involves multiple steps, including the formation of the morpholine ring, introduction of the diphenyl groups, and the attachment of the boronate ester. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation and reduction reactions produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety makes it a valuable reagent for cross-coupling reactions, enabling the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow for the exploration of structure-activity relationships and the development of potential therapeutic agents .
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. The ability to modify its structure through various chemical reactions makes it a promising candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The diphenyl groups and morpholine ring contribute to its binding affinity and selectivity for various targets .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R,6S)-tert-butyl 2-oxo-5,6-diphenyl-3-(4-butyl)morpholine-4-carboxylate: Lacks the boronate ester moiety, making it less versatile in cross-coupling reactions.
(3R,5R,6S)-tert-butyl 2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)pyrrolidine-4-carboxylate: Contains a pyrrolidine ring instead of a morpholine ring, affecting its chemical reactivity and biological activity.
Uniqueness
The uniqueness of tert-Butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl)morpholine-4-carboxylate lies in its combination of structural features, including the boronate ester moiety, diphenyl groups, and morpholine ring. This combination provides a versatile platform for chemical modifications and applications in various scientific fields .
Propiedades
Fórmula molecular |
C31H42BNO6 |
|---|---|
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
tert-butyl (3R,5R,6S)-2-oxo-5,6-diphenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C31H42BNO6/c1-29(2,3)37-28(35)33-24(20-14-15-21-32-38-30(4,5)31(6,7)39-32)27(34)36-26(23-18-12-9-13-19-23)25(33)22-16-10-8-11-17-22/h8-13,16-19,24-26H,14-15,20-21H2,1-7H3/t24-,25-,26+/m1/s1 |
Clave InChI |
DPEHLLVXDRGPSJ-CYXNTTPDSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)CCCC[C@@H]2C(=O)O[C@H]([C@H](N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CCCCC2C(=O)OC(C(N2C(=O)OC(C)(C)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline](/img/structure/B8602864.png)




![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
![3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)





